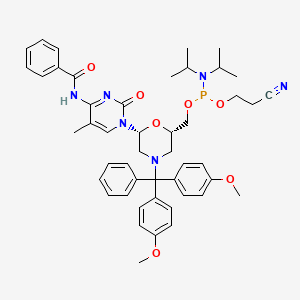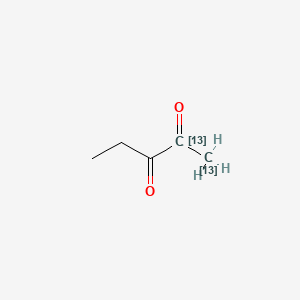
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite is a specialized phosphoramidite compound used primarily in the synthesis of oligonucleotides. This compound is notable for its role in DNA/RNA synthesis, making it a valuable tool in various fields of scientific research, including molecular biology and genetic engineering .
Métodos De Preparación
The synthesis of N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite involves several stepsThe reaction conditions typically involve the use of organic solvents and reagents such as dimethoxytrityl chloride (DMTr-Cl) and benzoyl chloride (Bz-Cl) under controlled temperatures . Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product.
Análisis De Reacciones Químicas
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like iodine in the presence of water.
Reduction: Although less common, reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite is widely used in scientific research for:
Chemistry: It is used in the synthesis of modified oligonucleotides for various applications, including the study of nucleic acid interactions.
Biology: The compound is employed in the development of antisense oligonucleotides and siRNA for gene silencing studies.
Industry: The compound is used in the production of diagnostic tools and molecular probes
Mecanismo De Acción
The mechanism of action of N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound acts as a building block, allowing for the creation of modified nucleic acids with enhanced stability and binding affinity. The molecular targets and pathways involved include the DNA/RNA synthesis pathways, where the modified oligonucleotides can interact with specific nucleic acid sequences .
Comparación Con Compuestos Similares
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite can be compared with other similar compounds such as:
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: This compound also participates in oligonucleotide synthesis but lacks the morpholino group, which provides additional stability and binding properties.
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite: Similar in structure, this compound is used for similar applications but may differ in specific reaction conditions and applications.
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite stands out due to its unique combination of protective groups and the morpholino moiety, which enhances its utility in oligonucleotide synthesis .
Propiedades
Fórmula molecular |
C47H55N6O7P |
|---|---|
Peso molecular |
846.9 g/mol |
Nombre IUPAC |
N-[1-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C47H55N6O7P/c1-33(2)53(34(3)4)61(58-28-14-27-48)59-32-42-30-51(31-43(60-42)52-29-35(5)44(50-46(52)55)49-45(54)36-15-10-8-11-16-36)47(37-17-12-9-13-18-37,38-19-23-40(56-6)24-20-38)39-21-25-41(57-7)26-22-39/h8-13,15-26,29,33-34,42-43H,14,28,30-32H2,1-7H3,(H,49,50,54,55)/t42-,43+,61?/m0/s1 |
Clave InChI |
KAPZLPKVFWYABS-PAFRUHHHSA-N |
SMILES isomérico |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3CN(C[C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
SMILES canónico |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)



![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)






